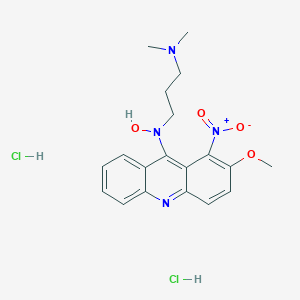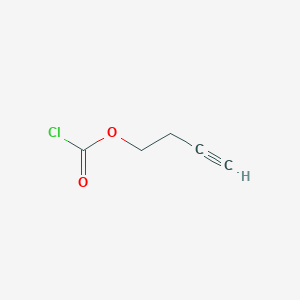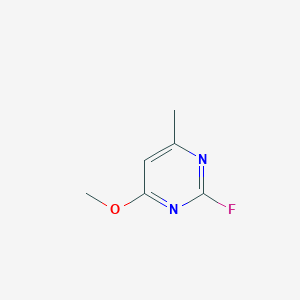
2-Fluoro-4-methoxy-6-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-methoxy-6-methylpyrimidine, also known as FMMP, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. FMMP is a heterocyclic compound that contains a fluorine atom, a methoxy group, and a methyl group attached to the pyrimidine ring.
Mecanismo De Acción
The exact mechanism of action of 2-Fluoro-4-methoxy-6-methylpyrimidine is not fully understood. However, it has been suggested that 2-Fluoro-4-methoxy-6-methylpyrimidine may inhibit the activity of protein kinases by binding to their ATP-binding site. This inhibition can lead to the suppression of cell growth and proliferation, which is beneficial in the treatment of cancer.
Efectos Bioquímicos Y Fisiológicos
2-Fluoro-4-methoxy-6-methylpyrimidine has been shown to exhibit significant antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to have antiviral activity against herpes simplex virus type 1 and type 2. Additionally, 2-Fluoro-4-methoxy-6-methylpyrimidine has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Fluoro-4-methoxy-6-methylpyrimidine has several advantages for lab experiments, including its easy synthesis and high purity. However, its limitations include its low solubility in water, which can make it difficult to use in certain experiments. Additionally, its potential toxicity and side effects need to be carefully evaluated before using it in vivo.
Direcciones Futuras
There are several future directions for the research on 2-Fluoro-4-methoxy-6-methylpyrimidine. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and viral infections. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, the development of new synthesis methods and analogs of 2-Fluoro-4-methoxy-6-methylpyrimidine may lead to the discovery of more potent and selective compounds.
Métodos De Síntesis
The synthesis of 2-Fluoro-4-methoxy-6-methylpyrimidine can be achieved through various methods, including the reaction of 2,4-dimethoxypyrimidine with methyl iodide and then with fluorine gas. Another method involves the reaction of 2,4-dimethoxypyrimidine with methyl iodide, followed by treatment with potassium fluoride and trifluoroacetic acid. The yield of 2-Fluoro-4-methoxy-6-methylpyrimidine can be improved by using microwave irradiation or ultrasound-assisted reactions.
Aplicaciones Científicas De Investigación
2-Fluoro-4-methoxy-6-methylpyrimidine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, antiviral, and anti-inflammatory activities. 2-Fluoro-4-methoxy-6-methylpyrimidine has also been investigated as a potential inhibitor of protein kinases, which are involved in the regulation of cell growth and proliferation.
Propiedades
Número CAS |
184590-44-1 |
|---|---|
Nombre del producto |
2-Fluoro-4-methoxy-6-methylpyrimidine |
Fórmula molecular |
C6H7FN2O |
Peso molecular |
142.13 g/mol |
Nombre IUPAC |
2-fluoro-4-methoxy-6-methylpyrimidine |
InChI |
InChI=1S/C6H7FN2O/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3 |
Clave InChI |
BQMUFBNHBOKJEZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)F)OC |
SMILES canónico |
CC1=CC(=NC(=N1)F)OC |
Sinónimos |
Pyrimidine, 2-fluoro-4-methoxy-6-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B65042.png)
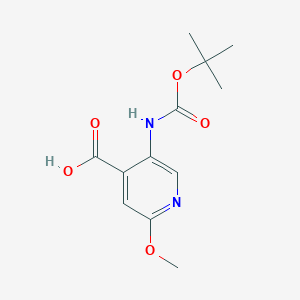

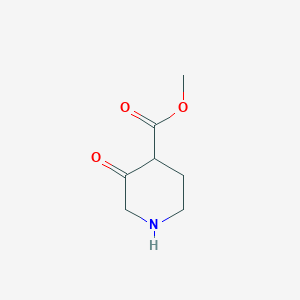
![(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65055.png)
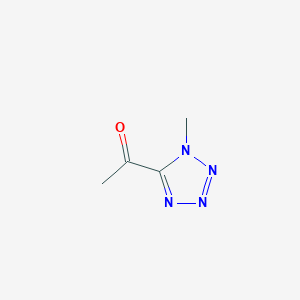



![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]pyrimidine](/img/structure/B65063.png)
